5-Methyldec-1-ene
Overview
Description
5-Methyldec-1-ene is an organic compound belonging to the class of unsaturated aliphatic hydrocarbons. It is characterized by a dec-1-ene structure substituted by a methyl group at the fifth position . This compound is notable for its applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyldec-1-ene typically involves the alkylation of 1-decene with methylating agents under controlled conditions. This process can be achieved through various catalytic methods, including the use of zeolites or other solid acid catalysts .
Industrial Production Methods: In an industrial setting, this compound can be produced via the oligomerization of ethylene followed by selective hydrogenation and isomerization processes. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Methyldec-1-ene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the reaction conditions and oxidizing agents used.
Reduction: Hydrogenation of this compound leads to the formation of 5-methyldecane.
Substitution: It can participate in halogenation reactions to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using chlorine or bromine under UV light.
Major Products:
Oxidation: 5-Methyldecanol, 5-Methyldecanal, 5-Methyldecanoic acid.
Reduction: 5-Methyldecane.
Substitution: 5-Chlorodec-1-ene, 5-Bromodec-1-ene.
Scientific Research Applications
5-Methyldec-1-ene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways and as a potential biomarker in cancer metabolism.
Medicine: Investigated for its potential therapeutic properties and interactions with biological systems.
Mechanism of Action
The mechanism of action of 5-Methyldec-1-ene involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, influencing metabolic processes. The exact pathways and targets are still under investigation, but its role in cancer metabolism has been highlighted .
Comparison with Similar Compounds
1-Decene: An unsaturated hydrocarbon with a similar structure but without the methyl substitution.
2-Methyldec-1-ene: Another isomer with the methyl group at the second position.
3-Methyldec-1-ene: An isomer with the methyl group at the third position.
Uniqueness: 5-Methyldec-1-ene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other isomers may not be as effective .
Properties
IUPAC Name |
5-methyldec-1-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22/c1-4-6-8-10-11(3)9-7-5-2/h5,11H,2,4,6-10H2,1,3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCFSQGBRCMQNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)CCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80880928 | |
Record name | 1-decene, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80880928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54244-79-0 | |
Record name | 1-decene, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80880928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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